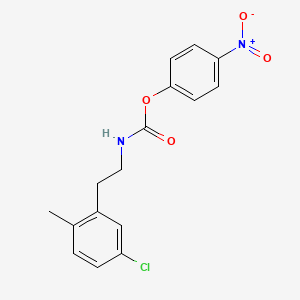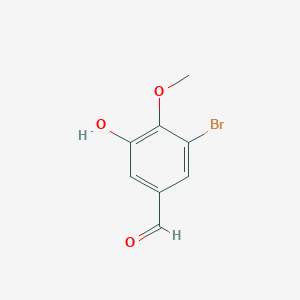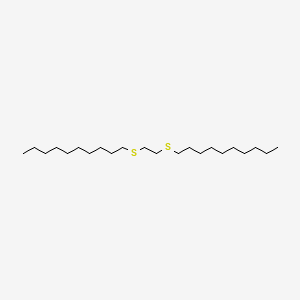
11,14-Dithiatetracosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,14-Dithiatetracosane is an organic compound with the molecular formula C22H46S2 It is characterized by the presence of two sulfur atoms within a long hydrocarbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11,14-Dithiatetracosane typically involves the reaction of decane with 1,2-dichloroethane in the presence of a base, followed by the introduction of sulfur atoms through a thiolation reaction. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes where the reactants are combined in reactors designed to handle the specific requirements of the reaction. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
11,14-Dithiatetracosane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of sulfur-containing organic molecules.
Biology: Research into its interactions with biological systems can provide insights into the behavior of sulfur compounds in living organisms.
Industry: Used in the development of materials with unique properties, such as lubricants or surfactants.
Mecanismo De Acción
The mechanism by which 11,14-Dithiatetracosane exerts its effects involves interactions with molecular targets through its sulfur atoms. These interactions can influence various biochemical pathways, potentially leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tetracosane: A hydrocarbon with a similar chain length but without sulfur atoms.
Dodecyl sulfide: A shorter chain sulfur-containing compound.
Hexadecyl sulfide: Another sulfur-containing compound with a different chain length.
Uniqueness: 11,14-Dithiatetracosane is unique due to the specific positioning of its sulfur atoms within a long hydrocarbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
60810-43-7 |
|---|---|
Fórmula molecular |
C22H46S2 |
Peso molecular |
374.7 g/mol |
Nombre IUPAC |
1-(2-decylsulfanylethylsulfanyl)decane |
InChI |
InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-23-21-22-24-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
Clave InChI |
NJNNTWRBFGHMTD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSCCSCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


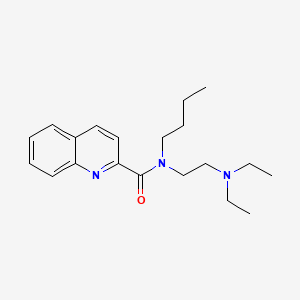
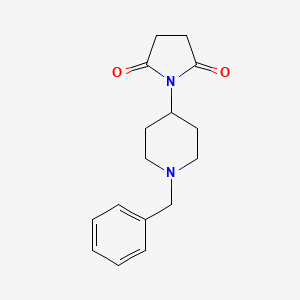
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)

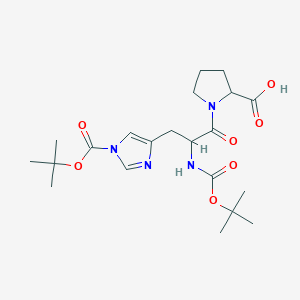
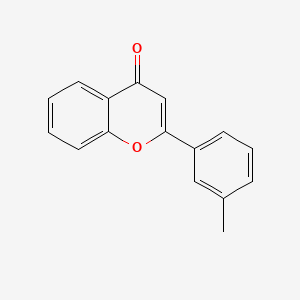

![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)

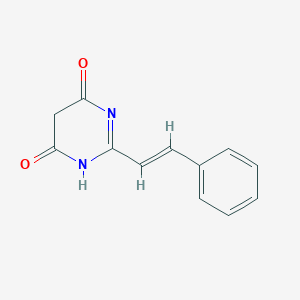
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)
